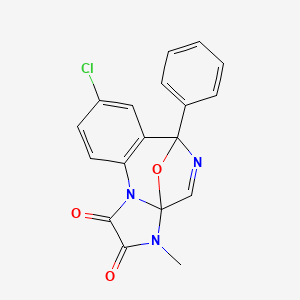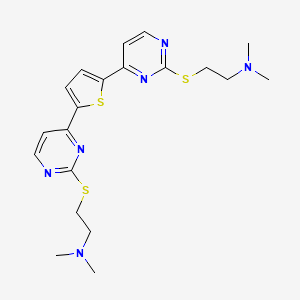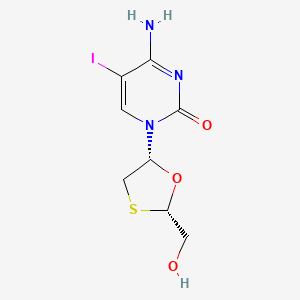
5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid is a complex organic compound with a molecular formula of C38H28N6O13S3 . This compound is known for its vibrant color properties and is often used in dyeing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the successful formation of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: The azo group can be reduced to amines.
Substitution: The sulfonic acid groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for diazotization, and reducing agents like sodium dithionite for reduction reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines from reduction reactions and quinones from oxidation reactions .
Applications De Recherche Scientifique
5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mécanisme D'action
The mechanism of action of 5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid involves its interaction with specific molecular targets. The compound’s sulfonic acid groups allow it to bind to proteins and other macromolecules, altering their structure and function. This binding can lead to changes in cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Quinolinesulfonic acid, 8-hydroxy-7-(6-sulfo-2-naphthylazo)-: Similar in structure but differs in the position and type of functional groups.
4-Hydroxy-7-((5-hydroxy-6-(phenylazo)-7-sulfo-2-naphthyl)amino)carbonyl)amino-3-(6-sulfo-2-naphthylazo)naphthalene-2-sulfonic acid: Another similar compound with different substituents.
Uniqueness
What sets 5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise interactions with biological molecules .
Propriétés
Numéro CAS |
7147-78-6 |
|---|---|
Formule moléculaire |
C29H22N4O12S3 |
Poids moléculaire |
714.7 g/mol |
Nom IUPAC |
5-acetamido-4-hydroxy-3-[[4-[(6-sulfonaphthalen-2-yl)carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C29H22N4O12S3/c1-15(34)30-24-14-23(47(40,41)42)12-19-13-25(48(43,44)45)27(28(35)26(19)24)33-32-20-6-2-16(3-7-20)29(36)31-21-8-4-18-11-22(46(37,38)39)9-5-17(18)10-21/h2-14,35H,1H3,(H,30,34)(H,31,36)(H,37,38,39)(H,40,41,42)(H,43,44,45) |
Clé InChI |
AGAYOPKBEBHPJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




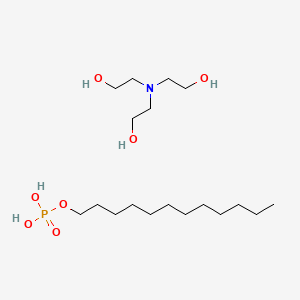

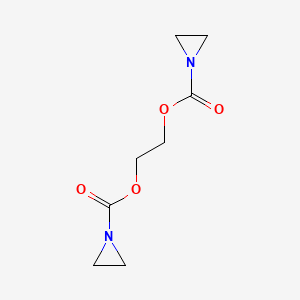

![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
